molecular formula C16H17NO B291184 N-(2-ethyl-6-methylphenyl)benzamide

N-(2-ethyl-6-methylphenyl)benzamide

Cat. No.: B291184
M. Wt: 239.31 g/mol
InChI Key: HRNPFTQVVAGPTM-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)benzamide is a benzamide derivative featuring a benzoyl group attached to a 2-ethyl-6-methyl-substituted aniline moiety. The compound’s core structure consists of a phenyl ring (benzamide) linked via an amide bond to a substituted phenyl group with ethyl and methyl substituents at the 2- and 6-positions, respectively. Such substitutions influence steric and electronic properties, which are critical in determining reactivity, solubility, and biological activity .

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)benzamide

InChI

InChI=1S/C16H17NO/c1-3-13-11-7-8-12(2)15(13)17-16(18)14-9-5-4-6-10-14/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

HRNPFTQVVAGPTM-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs of N-(2-ethyl-6-methylphenyl)benzamide, emphasizing substituent variations and their impact on properties:

Compound Name Substituents on Benzamide/Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound None (parent compound) C₁₆H₁₇NO 239.32 Hypothesized use in agrochemicals* -
2-chloro-N-(2-ethyl-6-methylphenyl)benzamide Chloro at benzamide 2-position C₁₆H₁₆ClNO 273.76 Potential pesticide intermediate
N-(2-ethyl-6-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide 4,5-dimethoxy, 2-nitro on benzamide C₁₉H₂₂N₂O₅ 358.40 Research in nitroaromatic chemistry
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-dimethoxy on phenethyl group C₁₇H₁₉NO₃ 285.34 Synthetic intermediate (80% yield)
N-(6-aminobenzo[d]thiazol-2-yl)benzamide Benzothiazole-6-amino group C₁₄H₁₁N₃OS 285.33 Corrosion inhibition applications
N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide (A8) Thiourea linkage, 4-hydroxyphenyl C₁₄H₁₃N₂O₂S 297.33 Antioxidant (% inhibition: 86.6)

*Inferred from structurally related agrochemicals in and .

Physicochemical and Spectroscopic Characterization

  • Spectroscopy: Analogs such as Rip-B () and N-(6-aminobenzo[d]thiazol-2-yl)benzamide () were characterized using NMR, IR, and mass spectrometry, confirming amide bond formation and substituent positions.

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